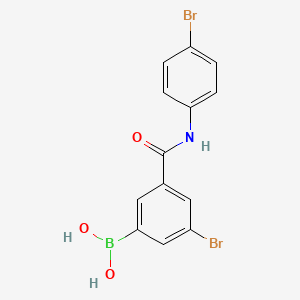

5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid

Description

Properties

IUPAC Name |

[3-bromo-5-[(4-bromophenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BBr2NO3/c15-10-1-3-12(4-2-10)17-13(18)8-5-9(14(19)20)7-11(16)6-8/h1-7,19-20H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRKHABUROGCJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)Br)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BBr2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701160903 | |

| Record name | Boronic acid, B-[3-bromo-5-[[(4-bromophenyl)amino]carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701160903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121515-19-1 | |

| Record name | Boronic acid, B-[3-bromo-5-[[(4-bromophenyl)amino]carbonyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-bromo-5-[[(4-bromophenyl)amino]carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701160903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithium-Halogen Exchange Followed by Boronation

This method, adapted from CN102731542A, involves lithiation of a dibrominated precursor to install the boronic acid group. For example:

-

Starting Material : 3,5-Dibromo-N-(4-bromophenyl)benzamide.

-

Lithium-Halogen Exchange : Treatment with n-butyllithium (n-BuLi) at −40°C in anhydrous tetrahydrofuran (THF) selectively replaces the bromine at position 3 with lithium.

-

Boronation : Quenching the lithium intermediate with triisopropyl borate forms the boronic acid derivative.

-

Workup : Hydrolysis with water and acidification yield the final product.

Key Parameters :

-

Temperature: Maintaining −40°C to −30°C minimizes side reactions.

-

Solvent: THF or 2-methyltetrahydrofuran enhances reaction efficiency.

-

Stoichiometry: A 1:1 molar ratio of n-BuLi to dibromobenzene optimizes yield.

Stepwise Functionalization via Amidation and Boronation

Synthesis of 3,5-Dibromo-N-(4-bromophenyl)benzamide

-

Bromination : Direct bromination of benzoic acid using excess Br₂ and FeBr₃ yields 3,5-dibromobenzoic acid.

-

Acid Chloride Formation : Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid to its acyl chloride.

-

Amidation : Coupling with 4-bromoaniline in pyridine forms the carbamoyl group.

Challenges :

Miyaura Borylation of the Brominated Intermediate

The boronic acid group is introduced via palladium-catalyzed borylation:

-

Catalyst System : Pd(dppf)Cl₂ and bis(pinacolato)diboron.

-

Conditions : Reflux in dimethylformamide (DMF) at 80°C for 12 hours.

-

Isolation : Column chromatography purifies the product, achieving >95% purity.

Advantages :

Comparative Analysis of Methodologies

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Lithiation-Borylation | 72–87% | 95–99.4% | Moderate |

| Miyaura Borylation | 85–90% | >95% | High |

Lithiation-Borylation : Preferred for scalability but requires cryogenic conditions.

Miyaura Borylation : Suitable for lab-scale synthesis with milder conditions but higher catalyst costs.

Optimization Strategies

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.

Common Reagents and Conditions:

Palladium Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling reactions.

Bases: Bases such as potassium carbonate or sodium hydroxide are often employed to facilitate the reaction.

Solvents: Solvents like toluene, ethanol, or water are used depending on the specific reaction conditions.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Medicinal Chemistry Applications

Boronic acids, including 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid, have been recognized for their diverse biological activities. Their applications in medicinal chemistry are particularly noteworthy:

- Anticancer Activity : Boronic acids have shown promise in the treatment of cancers. For instance, compounds like bortezomib, a boronic acid derivative, are FDA-approved for multiple myeloma treatment. The introduction of boronic acid groups into bioactive molecules can enhance their selectivity and pharmacokinetic properties .

- Antibacterial and Antiviral Properties : Research indicates that boronic acids exhibit antibacterial and antiviral activities. Their ability to inhibit specific enzymes makes them candidates for developing new antibiotics and antiviral agents .

- Drug Development : The structural modification of existing drugs through the incorporation of boronic acid moieties can lead to improved efficacy and reduced side effects. This strategy has been employed in designing new therapeutic agents targeting various diseases .

Synthetic Applications

The compound is also valuable in organic synthesis due to its reactivity:

- Suzuki-Miyaura Coupling Reactions : this compound can participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is widely used to synthesize complex organic molecules and pharmaceuticals .

- Building Block for Complex Molecules : Its unique structure allows it to serve as a building block in synthesizing more complex compounds, facilitating the development of novel materials with specific properties .

Case Studies and Research Findings

Several studies have highlighted the utility of boronic acids in various applications:

- Case Study on Anticancer Activity : A study demonstrated that derivatives of boronic acids could effectively inhibit cancer cell proliferation by targeting proteasomal pathways, similar to bortezomib's mechanism .

- Development of New Antibiotics : Research has shown that modifying existing antibiotics with boronic acid functionalities can enhance their activity against resistant bacterial strains. This approach is crucial given the rising global concern over antibiotic resistance .

Mechanism of Action

The mechanism of action of 5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid in Suzuki-Miyaura coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid group transfers the aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares the target compound with key analogs:

Key Findings from Comparative Studies

- Reactivity in Cross-Couplings: The dual bromine atoms in the target compound enhance its electrophilicity, facilitating Suzuki-Miyaura couplings with aryl/heteroaryl partners (). In contrast, non-brominated analogs like phenylboronic acid require harsher conditions for coupling .

- Solubility Trends: The carbamoyl group in the target compound reduces solubility in non-polar solvents compared to phenylboronic acid esters (e.g., pinacol esters), which exhibit superior solubility in chloroform and ketones .

- Medicinal Chemistry Potential: The carbamoyl group enables interactions with biological targets (e.g., enzymes or adsorbents) via hydrogen bonding, as seen in boronic acid-based adsorbents for phenolic acids ().

Biological Activity

5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its biological activity, particularly in enzyme inhibition and cellular interactions. This compound is characterized by its ability to form covalent bonds with biomolecules, influencing various biochemical pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C13H11BBr2N2O3

- CAS Number : 2121515-19-1

The compound features a boronic acid group that is known for its ability to interact with diols and other biomolecules, making it a valuable tool in biological research.

The mechanism of action of this compound primarily involves its interaction with enzymes and receptors. Boronic acids are known to form reversible covalent bonds with the hydroxyl groups of serine and threonine residues in proteins, which can lead to inhibition of enzymatic activity. This property is particularly useful in developing enzyme inhibitors for therapeutic applications.

Key Mechanisms :

- Enzyme Inhibition : The compound acts as an inhibitor for various serine β-lactamases, including KPC-2 and GES-5. Studies have shown that it can restore the efficacy of β-lactam antibiotics against resistant strains by protecting them from hydrolysis by these enzymes .

- Cellular Effects : In vitro studies have demonstrated that boronic acids can disrupt cellular structures, such as cytoplasmic strands in plant cells, indicating their potential impact on cellular integrity and function .

Antimicrobial Activity

Research indicates that derivatives of phenylboronic acids, including this compound, exhibit significant antimicrobial properties. They have been shown to synergistically enhance the activity of β-lactam antibiotics against resistant bacterial strains.

| Compound | Target Enzyme | Synergistic Effect | FICI Value |

|---|---|---|---|

| This compound | KPC-2 | Yes | < 0.5 |

| This compound | AmpC | Yes | ~0.5 |

The fractional inhibitory concentration index (FICI) values indicate a strong synergistic effect when combined with antibiotics like meropenem .

Cellular Studies

In cultured tobacco cells, treatment with boronic acids has led to observable morphological changes, such as the disassembly of cytoplasmic strands and cell wall detachment. These changes are directly proportional to the binding strength of the specific boronic acid used, highlighting the compound's potential effects on cellular architecture .

Case Studies

-

Inhibition of Carbapenemases :

A study demonstrated that phenylboronic acid derivatives could effectively inhibit class A carbapenemases (KPC-2) and class C cephalosporinases (AmpC). The derivatives were able to protect β-lactams from hydrolysis, restoring their effectiveness against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa . -

Plant Cellular Disruption :

Research involving cultured tobacco cells showed that different boronic acids could induce varying degrees of cellular disruption. The study indicated that stronger binding boronic acids led to more severe morphological changes, suggesting their utility in studying cellular processes related to boron function in plants .

Q & A

Q. Steric/Electronic Considerations :

- The ortho-bromine on the carbamoyl group increases steric hindrance, requiring longer reaction times for Suzuki-Miyaura couplings.

- Electron-withdrawing substituents (e.g., bromine) enhance boronic acid stability but may reduce nucleophilicity in cross-couplings.

How can researchers resolve contradictory data in cross-coupling reactions involving this compound?

Advanced Research Question

Contradictions in reaction outcomes (e.g., low yields or undesired byproducts) often arise from:

- Catalyst Selection : Pd(PPh₃)₄ may underperform compared to Buchwald-type ligands (e.g., XPhos) for sterically hindered substrates .

- Base Sensitivity : Potassium carbonate can deprotect boronic acids; use milder bases like Cs₂CO₃ or optimize pH via titration .

- Purification Artifacts : Byproducts from boroxine formation (common in boronic acids) may skew HPLC or NMR data. Use deuterated DMSO for NMR to confirm boronic acid integrity .

Q. Methodology :

- Perform control reactions with analogous compounds (e.g., 3-bromo-5-fluoro-2-methoxyphenylboronic acid ) to isolate variables.

- Use DFT calculations to predict electronic effects of the carbamoyl group on transition-state energetics.

What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Basic Research Question

- ¹H/¹³C NMR : Identify deshielded protons adjacent to the carbamoyl group (δ 7.8–8.2 ppm) and boron-coupled carbons .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) to detect boronic acid degradation products .

- FT-IR : Confirm carbamoyl C=O stretch (~1680 cm⁻¹) and B–O bonds (~1340 cm⁻¹) .

Advanced Tip : For trace impurities, employ 2D NMR (HSQC, HMBC) to resolve overlapping signals from regioisomers.

How does the carbamoyl group modulate biological activity in drug discovery applications?

Advanced Research Question

The 4-bromophenylcarbamoyl moiety:

Q. Experimental Design :

- Compare IC₅₀ values against carbamoyl-free analogs in enzyme assays (e.g., proteases or kinases).

- Use molecular docking to map interactions with active sites (e.g., SARS-CoV-2 Mpro ).

What are the best practices for storing this compound to prevent degradation?

Basic Research Question

- Temperature : Store at –20°C under inert gas (argon) to inhibit boronic acid oxidation .

- Solvent : Dissolve in dry DMSO or THF (with 3Å molecular sieves) to avoid hydrolysis .

- Container : Use amber vials to prevent photodegradation of the bromine substituents .

Validation : Monitor stability via monthly TLC (silica gel, ethyl acetate/hexane) to detect decomposition.

How can computational methods predict reactivity trends for derivatives of this compound?

Advanced Research Question

- DFT/Molecular Dynamics : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- QSAR Models : Correlate substituent effects (e.g., bromine position) with reaction rates in Suzuki couplings .

Case Study : Replace the 4-bromophenyl group with a 4-cyanophenylcarbamoyl moiety; DFT predicts a 12% increase in electrophilicity at the boron center.

What strategies mitigate boronic acid protodeboronation in aqueous reaction conditions?

Advanced Research Question

- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) using phosphate buffers .

- Coordination Agents : Add ethylene glycol (1 equiv.) to stabilize the boronate intermediate .

- Catalyst Tuning : Use Pd catalysts with electron-deficient ligands (e.g., Pd(OAc)₂) to accelerate transmetalation and reduce aqueous exposure .

Validation : Compare ¹¹B NMR spectra before/after reaction to quantify protodeboronation .

How does the compound’s regioselectivity compare in Ullmann vs. Suzuki-Miyaura couplings?

Advanced Research Question

- Suzuki-Miyaura : Favors coupling at the less hindered para-boron position (yields >75% with XPhos ligand) .

- Ullmann : Limited by carbamoyl group coordination to copper, leading to ortho-selectivity (yields ~40%) .

Methodology : Use X-ray crystallography to confirm regiochemistry of biaryl products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.